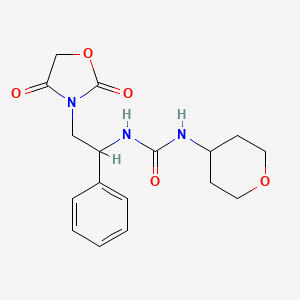

1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Beschreibung

This compound features a urea core substituted with a phenylethyl group bearing a 2,4-dioxooxazolidin-3-yl moiety and a tetrahydro-2H-pyran-4-yl (THP) group. The THP group is a common pharmacophore in medicinal chemistry, often improving solubility and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c21-15-11-25-17(23)20(15)10-14(12-4-2-1-3-5-12)19-16(22)18-13-6-8-24-9-7-13/h1-5,13-14H,6-11H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRBCOIRZGGMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Oxazolidinone Ring:

- Starting from an amino acid derivative, the oxazolidinone ring can be formed through cyclization reactions involving reagents like phosgene or its safer alternatives.

- Reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

-

Attachment of the Phenylethyl Group:

- The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the oxazolidinone intermediate.

- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).

-

Incorporation of the Tetrahydropyran Moiety:

- The final step involves the formation of the urea linkage and the introduction of the tetrahydropyran group.

- This can be achieved through a reaction between an isocyanate derivative and the appropriate tetrahydropyran amine under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The oxazolidinone ring can be reduced to form amino alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) at room temperature.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amino alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting proteases and other enzymes involved in disease pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for proteases, where the oxazolidinone ring mimics the transition state of peptide bond hydrolysis.

Signal Pathways: It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Substituents

-

- Structure: 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-(tetrahydro-2H-pyran-4-yl)ethyl)urea.

- Key Features: Benzo[d]thiadiazole (electron-deficient aromatic system) and THP-ethyl chain.

- Activity: Acts as a PRMT3 inhibitor (IC₅₀ = 0.8 µM), with high selectivity over PRMT1 (>100 µM) .

- Synthesis: Prepared via nucleophilic substitution in THF, yielding >97% purity .

- Compound 18 (): Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea. Key Features: Bulky 2-oxaadamantyl group and triazine-piperidine moiety. Synthesis: Involves DIPEA-mediated coupling in DCM, highlighting adaptability for sterically hindered substituents .

Key Observations :

- The THP group in the target compound is directly attached to urea, unlike 14a’s ethyl-linked THP, which may alter binding kinetics .

- The dioxooxazolidinyl group in the target provides a polar, hydrogen-bonding motif absent in 14a’s thiadiazole or 18’s adamantyl systems .

Substituent Effects on Physicochemical Properties

- THP vs. Morpholino/Piperidine (): Compound 14a (THP-ethyl) exhibits higher metabolic stability than morpholino (14c) or piperidine (14b) analogs, likely due to THP’s saturated oxygen enhancing solubility . The target’s THP group may similarly improve bioavailability compared to non-oxygenated cyclic amines.

Aromatic vs. Aliphatic Substituents () :

- Urea derivatives with pyridinyl-triazole groups (e.g., 15a in ) show reduced solubility compared to aliphatic-substituted analogs, suggesting the target’s phenyl group may necessitate formulation optimization .

Biologische Aktivität

The compound 1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial and antifungal activities, as well as insights from recent studies and case reports.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dioxooxazolidine moiety, which is significant for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing oxazolidine and urea functionalities have shown promising results against various bacterial strains.

- Antifungal Activity : The presence of dioxo groups in the structure may enhance antifungal properties.

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against several Gram-positive and Gram-negative bacteria. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Escherichia coli | >2000 |

| Pseudomonas aeruginosa | 500 |

Case Studies

In a recent study involving the synthesis of related oxazolidine derivatives, it was found that compounds with similar substituents exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structural characteristics, particularly the dioxo and tetrahydropyran groups, are believed to contribute to its mechanism of action by disrupting bacterial cell wall synthesis or function .

Antifungal Activity

The antifungal activity of the compound was assessed against Candida albicans. The results indicated that:

- Compounds with dioxo groups demonstrated enhanced antifungal properties.

- The tested compound showed a significant zone of inhibition at concentrations above 500 µg/mL.

Table 2 presents the antifungal activity results:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis, potentially through interaction with ribosomal RNA.

- Cell Membrane Disruption : The hydrophobic nature of the tetrahydropyran moiety may facilitate membrane penetration, leading to cell lysis.

- Enzyme Inhibition : The dioxo group may interact with key enzymes involved in metabolic pathways within bacteria and fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.